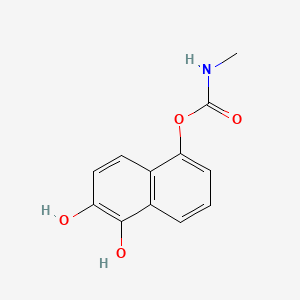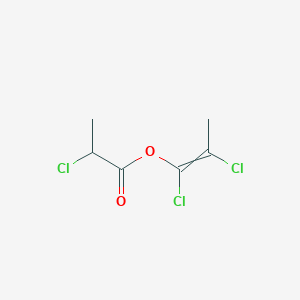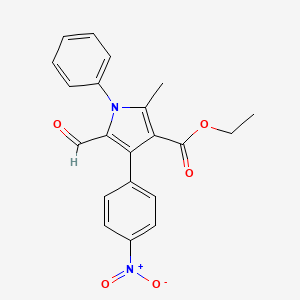![molecular formula C36H26Cl3N3O6 B14702370 2,2'-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione) CAS No. 22295-87-0](/img/structure/B14702370.png)
2,2'-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione) is a complex organic compound that belongs to the class of naphthoquinones This compound is characterized by its unique structure, which includes multiple naphthalene rings and chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione) typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-chloro-1,4-naphthoquinone with propane-1,3-diamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with another molecule of 3-chloro-1,4-naphthoquinone to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,2’-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moieties to hydroquinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various substituted naphthoquinone derivatives, hydroquinone derivatives, and other functionalized compounds
科学的研究の応用
2,2’-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,2’-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of cellular processes. It can also interact with DNA and other biomolecules, affecting their function and stability. The pathways involved in its mechanism of action include oxidative stress, apoptosis, and cell cycle regulation.
類似化合物との比較
Similar Compounds
2,3-Dichloro-1,4-naphthoquinone: This compound shares structural similarities with 2,2’-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione) and has similar chemical properties.
1,4-Naphthoquinone: A simpler naphthoquinone derivative that serves as a precursor for the synthesis of more complex compounds.
2-Chloro-3-((4-methylphenyl)amino)-1,4-naphthoquinone: Another naphthoquinone derivative with potential biological activities.
Uniqueness
The uniqueness of 2,2’-{[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)imino]bis(propane-3,1-diylimino)}bis(3-chloronaphthalene-1,4-dione) lies in its complex structure, which includes multiple naphthalene rings and chlorine atoms. This structure imparts unique chemical and biological properties to the compound, making it a valuable tool in scientific research and industrial applications.
特性
CAS番号 |
22295-87-0 |
|---|---|
分子式 |
C36H26Cl3N3O6 |
分子量 |
703.0 g/mol |
IUPAC名 |
2-chloro-3-[3-[(3-chloro-1,4-dioxonaphthalen-2-yl)-[3-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]propyl]amino]propylamino]naphthalene-1,4-dione |
InChI |
InChI=1S/C36H26Cl3N3O6/c37-25-28(34(46)22-12-4-1-9-19(22)31(25)43)40-15-7-17-42(30-27(39)33(45)21-11-3-6-14-24(21)36(30)48)18-8-16-41-29-26(38)32(44)20-10-2-5-13-23(20)35(29)47/h1-6,9-14,40-41H,7-8,15-18H2 |
InChIキー |
WPEZOOKOOQUGNC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCCN(CCCNC3=C(C(=O)C4=CC=CC=C4C3=O)Cl)C5=C(C(=O)C6=CC=CC=C6C5=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


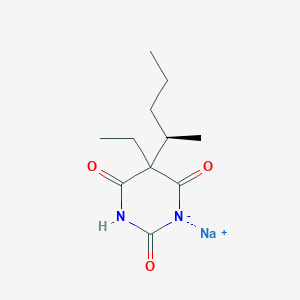
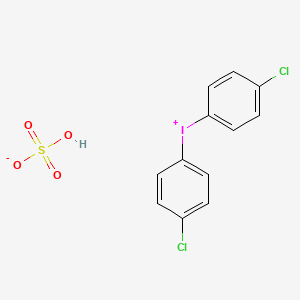
![2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14702304.png)



![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),2,4(8),12,14,16,18-heptaene-5,9-dione](/img/structure/B14702324.png)

![4-[Bis(2-hydroxyethyl)amino]-3-methoxyestra-1,3,5(10)-trien-17-one](/img/structure/B14702340.png)
